

In Vitro Profile of AC260584: A Technical Guide on Potency and Efficacy

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Compound of Interest

Compound Name: AC260584

Cat. No.: B1664316

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This technical guide provides an in-depth overview of the in vitro potency and efficacy of **AC260584**, a selective M1 muscarinic acetylcholine receptor (mAChR) agonist. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the compound's pharmacological characteristics.

Executive Summary

AC260584 is a potent and efficacious allosteric agonist of the M1 muscarinic receptor. In a variety of in vitro cell-based assays, it has demonstrated significant potency with pEC50 values in the range of 7.6 to 7.7. Furthermore, its efficacy is comparable to the endogenous agonist carbachol, reaching 90-98% of the maximal response. **AC260584** exhibits functional selectivity for the M1 receptor subtype over other muscarinic receptor subtypes (M2, M3, M4, and M5), a critical attribute for minimizing off-target effects. This selectivity has been confirmed in both recombinant systems and native tissues. The activation of the M1 receptor by **AC260584** initiates downstream signaling cascades, including phosphatidylinositol hydrolysis, calcium mobilization, and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Quantitative In Vitro Pharmacology

The in vitro pharmacological properties of **AC260584** have been characterized through a series of functional assays. The following tables summarize the key quantitative data regarding its potency and efficacy.

Table 1: In Vitro Potency of AC260584 in Functional Assays

Assay Type	Parameter	Value	Reference
Cell Proliferation	pEC50	7.6 - 7.7	[1]
Phosphatidylinositol Hydrolysis	pEC50	7.6 - 7.7	[1]
Calcium Mobilization	pEC50	7.6 - 7.7	[1]

Table 2: In Vitro Efficacy of AC260584 in Functional Assays

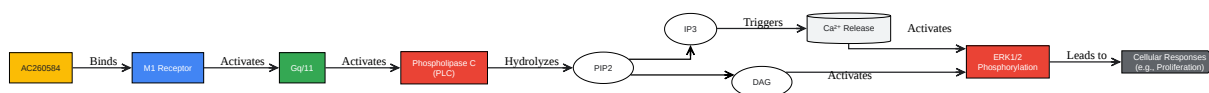
Assay Type	Efficacy (% of Carbachol)	Reference
Cell Proliferation	90 - 98%	[1]
Phosphatidylinositol Hydrolysis	90 - 98%	[1]
Calcium Mobilization	90 - 98%	[1]

Table 3: Muscarinic Receptor Subtype Selectivity of AC260584

Receptor Subtype	Activity	Reference
M1	Agonist	[1]
M2	Functionally Selective Over	[1]
M3	Functionally Selective Over	[1]
M4	Functionally Selective Over	[1]
M5	Functionally Selective Over	[1]

M1 Receptor Signaling Pathway Activated by AC260584

AC260584, as an M1 muscarinic receptor agonist, activates the Gq/11 G-protein coupled signaling pathway. The binding of **AC260584** to the M1 receptor induces a conformational change, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The increase in intracellular calcium and the activation of DAG lead to the activation of protein kinase C (PKC) and other downstream effectors, including the ERK1/2 signaling cascade, which is involved in regulating cell proliferation and other cellular processes.



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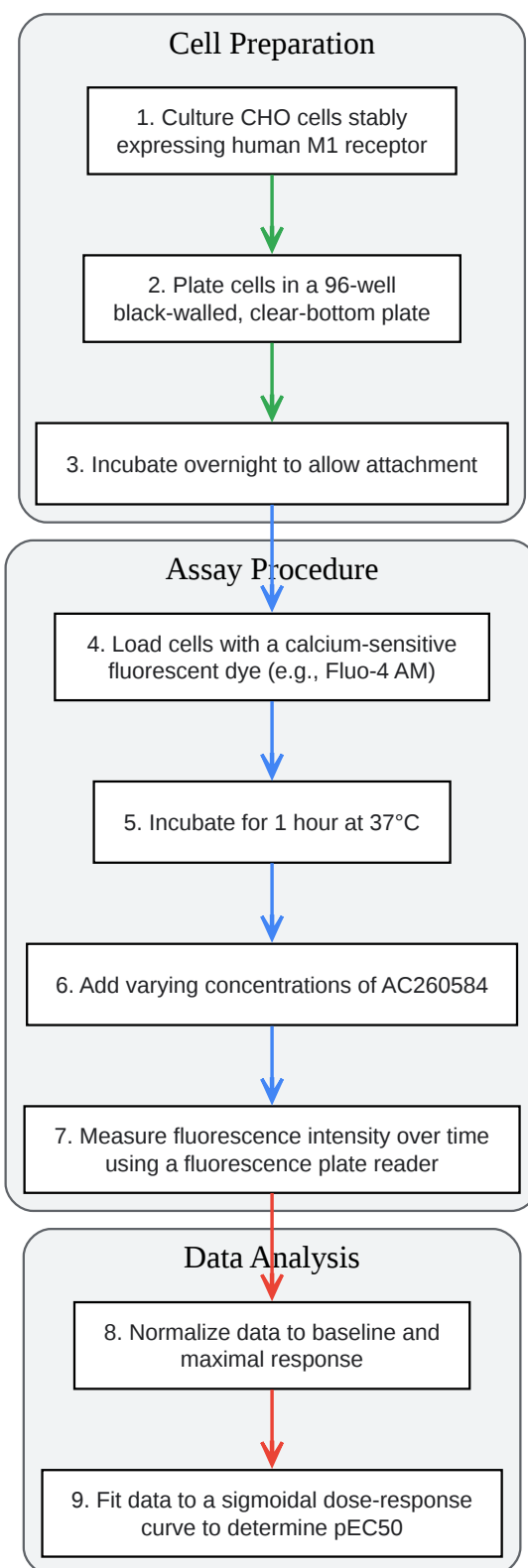
M1 Muscarinic Receptor Signaling Pathway Activated by **AC260584**.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the potency and efficacy of **AC260584**. These protocols are based on standard methodologies and provide a framework for reproducing the types of experiments cited.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the M1 muscarinic receptor.

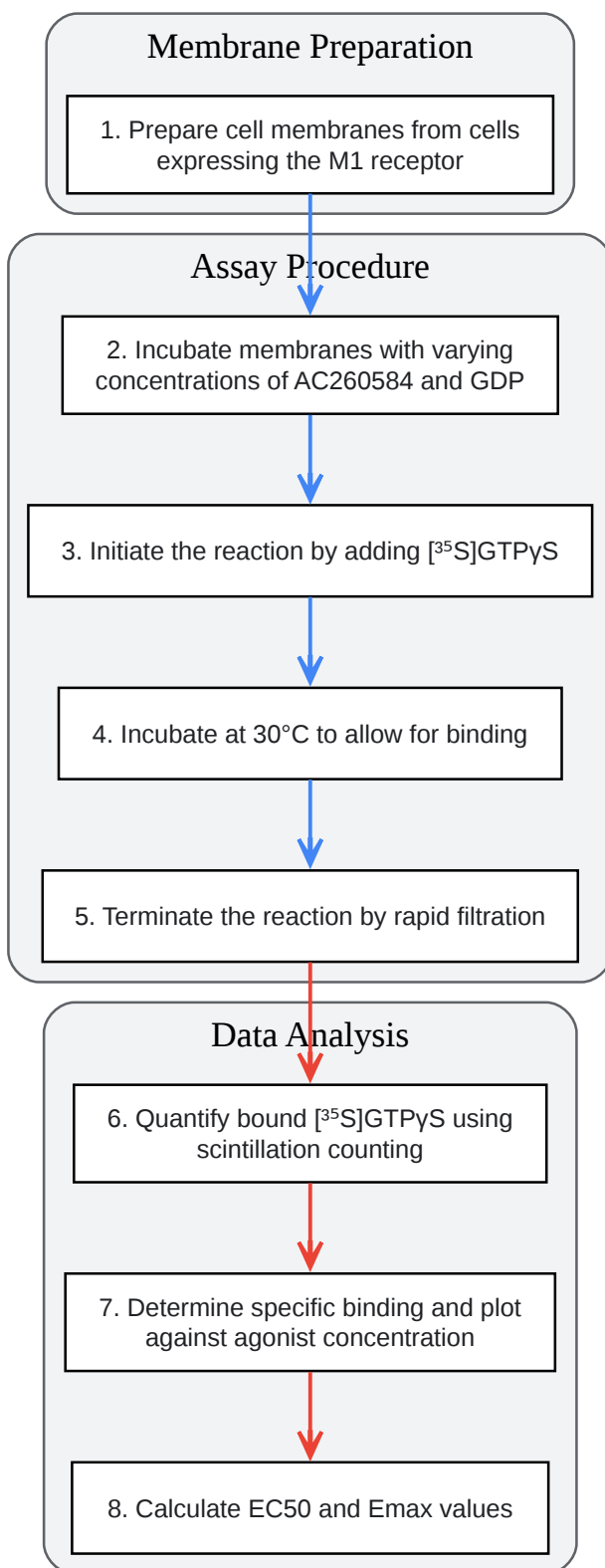


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Workflow for a Calcium Mobilization Assay.

GTPyS Binding Assay

This functional assay measures the activation of G-proteins by a GPCR agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPyS, to Gα subunits upon receptor stimulation.

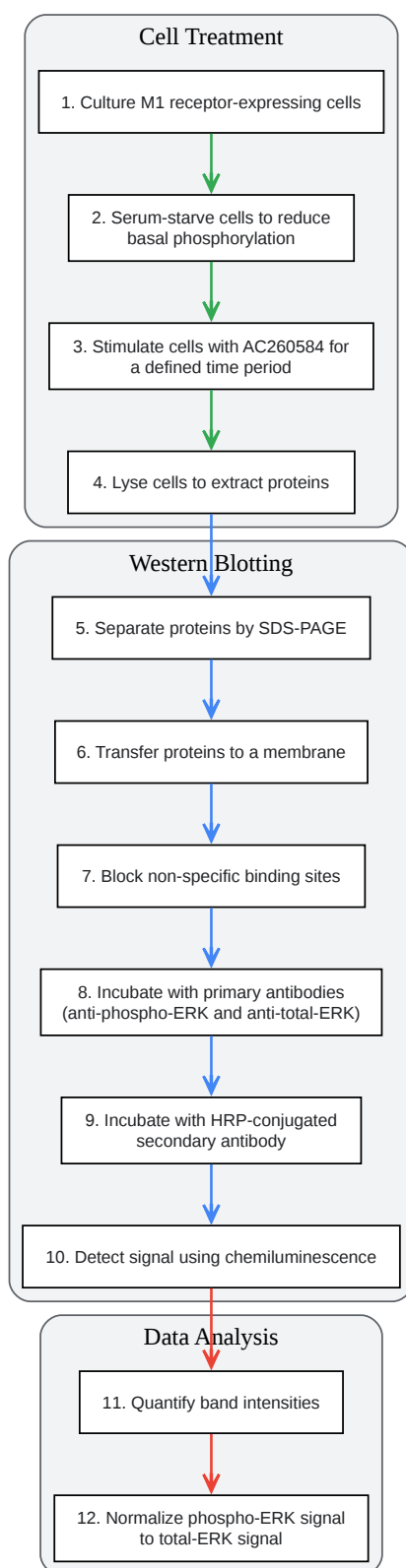


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Workflow for a GTPyS Binding Assay.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to detect the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1 and ERK2.



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Workflow for an ERK1/2 Phosphorylation Western Blot Assay.

Conclusion

AC260584 is a potent and efficacious M1 muscarinic receptor agonist with a high degree of functional selectivity. Its ability to activate M1 receptor-mediated signaling pathways in vitro underscores its potential as a valuable tool for studying the physiological and pathological roles of the M1 receptor. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of muscarinic receptor pharmacology and drug discovery.

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References

- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
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